1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile

Description

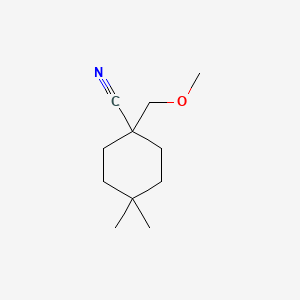

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile (CAS: Not explicitly listed in evidence; see Note 1) is a cyclohexane carbonitrile derivative featuring a methoxymethyl substituent at position 1 and two methyl groups at positions 4 and 4. These analogs suggest that the target compound combines a methoxymethyl ether group with steric hindrance from 4,4-dimethyl substitution. Such structural features may influence its physicochemical properties, reactivity, and applications in organic synthesis or material science.

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-(methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C11H19NO/c1-10(2)4-6-11(8-12,7-5-10)9-13-3/h4-7,9H2,1-3H3 |

InChI Key |

LAIBTBFINLNDAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)(COC)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with methoxymethyl chloride in the presence of a base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products Formed:

Oxidation: Formation of 4,4-dimethylcyclohexane-1-carboxylic acid.

Reduction: Formation of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-amine.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the methoxymethyl group can undergo nucleophilic attacks. These interactions influence the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile (inferred properties) with structurally related carbonitriles from the evidence:

Structural and Functional Differences

Substituent Effects: Methoxymethyl vs.

Tin-Mediated Synthesis: Organotin reagents (e.g., 1-(trimethylstannyl)cyclohexane-1-carbonitrile ) highlight alternative routes for carbonitrile functionalization.

Physicochemical Properties: Conformational Analysis: Cyclohexane rings in analogs adopt chair conformations, with substituents like cyano groups favoring axial positions to minimize steric strain . Thermal Stability: 4,4-Dimethyl substitution likely increases thermal stability compared to less hindered derivatives.

Pharmaceutical Intermediates: Amino- and methoxy-substituted carbonitriles (e.g., 1-amino-4-methoxycyclohexanecarbonitrile ) are intermediates in drug synthesis.

Key Research Findings

- Crystal Packing: Substituents like phenyl groups (e.g., in ) induce non-classical C–H···π interactions, influencing material crystallinity.

- Isotopic Labeling : Deuterated methoxy groups in improve NMR signal resolution for mechanistic studies.

- Reactivity Trends: Electron-withdrawing cyano groups enhance electrophilic substitution at adjacent positions, while electron-donating methoxy groups direct reactivity ortho/para .

Notes and Limitations

Synthetic Challenges : Introducing both methoxymethyl and 4,4-dimethyl groups may require multi-step protocols to avoid steric clashes.

Biological Activity

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound notable for its unique structure, which combines a cyclohexane ring with a nitrile group and a methoxymethyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is , with a molecular weight of 195.30 g/mol. Its IUPAC name reflects its structural components:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO |

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | KYKZDRKXPRRCAO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)(CCOC)C#N)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can participate in hydrogen bonding or coordinate with metal ions, influencing the compound's biological properties. The methoxymethyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Antitumor Activity

Recent studies have explored the compound's antitumor properties. For instance, it has been evaluated against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results indicated significant cytotoxic effects:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that the compound exhibits potent antitumor activity, outperforming standard treatments like Sunitinib in some cases .

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

- Cell Cycle Arrest : Treatment with the compound resulted in significant S-phase arrest in HepG2 cells.

- Mitochondrial Dysfunction : The compound increased the number of cells with collapsed mitochondrial membrane potential, indicating a trigger for apoptosis.

- Regulation of Apoptotic Proteins : Western blot analysis showed that treatment elevated pro-apoptotic protein Bax while reducing anti-apoptotic Bcl-2 levels, leading to caspase-3 activation and subsequent cell death.

Case Studies

In a study focusing on structural modifications of related compounds, it was found that slight alterations in the chemical structure could significantly enhance biological activity against various cancer types. This highlights the importance of structure-activity relationship (SAR) studies in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.